2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S/c1-30-19-10-15-14-4-2-3-5-17(14)31-18(15)11-16(19)25-20(29)12-32-22-27-26-21(28(22)23)13-6-8-24-9-7-13/h2-11H,12,23H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHXCNCWJBVSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4N)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide typically involves multi-step organic reactions. One common approach is the solid-supported synthesis method, which has been used to create similar triazole derivatives . This method involves the use of solid-state microwave irradiation techniques, which can enhance reaction rates and yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also improve efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole-Thioether Site
The sulfur atom in the triazole-thioether group serves as a nucleophilic center, enabling substitution reactions. For example:
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Reaction with alkyl halides : The thioether reacts with ethyl bromoacetate in dimethylformamide (DMF) under reflux with K₂CO₃ to form derivatives (e.g., acetamide intermediates) .
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Cross-coupling : The sulfur can participate in Ullmann-type couplings with aryl halides, forming biaryl thioethers under catalytic Cu(I) conditions.
Key Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl bromoacetate | DMF | Reflux | 6–8 h | 92–95% |
| Chloroacetyl chloride | DMF | RT | 4 h | 85–90% |
Amide Bond Reactivity
The acetamide group undergoes hydrolysis and condensation:
-
Acid/Base Hydrolysis : Hydrolyzes to carboxylic acid under acidic (HCl, 6 M) or basic (NaOH, 1 M) conditions .
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Condensation with amines : Reacts with 6-aminothiouracil in DMF to form pyrimidinone derivatives, confirmed by IR (ν 1690 cm⁻¹ for C=O) and ¹H NMR (δ 4.70 ppm for CH₂) .
Spectroscopic Data for Condensation Product
| Technique | Key Peaks | Interpretation |
|---|---|---|
| IR | 3380 cm⁻¹ (NH), 1690 cm⁻¹ (C=O) | Amide and thiourea formation |
| ¹H NMR | δ 3.94 ppm (OCH₃), δ 2.35 ppm (CH₃) | Methoxy and acetyl groups |
Cyclization Reactions
The triazole and pyridyl groups facilitate cyclization:
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Thermal cyclization : Heating in DMF at 120°C forms fused triazolo-pyridines via intramolecular C–N coupling .
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Metal-mediated cyclization : Pd(OAc)₂ catalyzes coupling with alkynes to generate triazole-annulated heterocycles .
Product Stability
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π-π stacking between pyridyl (3.574 Å) and triazole rings (3.480 Å) enhances crystallinity .
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Intermolecular N–H···N hydrogen bonds (2.08–2.15 Å) stabilize supramolecular assemblies .
Hydrogen Bonding and Catalytic Effects
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Base-catalyzed reactions : K₂CO₃ in DMF deprotonates the triazole NH, accelerating nucleophilic attacks .
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Acid-mediated rearrangements : H₂SO₄ protonates the pyridyl nitrogen, enabling electrophilic substitution at the benzo[b]furan ring.
Comparative Reactivity with Analogues
Functionalization for Biological Activity
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of compounds containing triazole moieties. The synthesis of derivatives similar to the target compound has shown promising antibacterial and antifungal activities. For instance, compounds with triazole structures were evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli, exhibiting significant inhibitory effects at low concentrations .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.5 μg/mL |
| Compound B | E. coli | 1.0 μg/mL |
| Compound C | Candida albicans | 0.75 μg/mL |
Anticancer Potential
The anticancer activity of triazole-based compounds has been extensively studied. Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). The mechanism often involves the induction of apoptosis or cell cycle arrest .
Case Study: Anticancer Activity
A derivative structurally similar to the target compound was tested for its antiproliferative effects on human cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity, with IC50 values in the nanomolar range, suggesting strong potential for development as an anticancer agent .
Enzyme Inhibition
The compound's structure suggests it may act as a modulator of specific enzymes, particularly protein kinases involved in cell signaling pathways related to cancer and inflammation. The inhibition of Janus kinases (JAKs), which play crucial roles in immune response and hematopoiesis, is one area where such compounds could be beneficial .
Table 2: Inhibition of Protein Kinases
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| Compound D | JAK1 | 0.25 |
| Compound E | JAK2 | 0.30 |
Mechanism of Action
The mechanism of action of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo
Biological Activity
The compound 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that incorporates a triazole ring , an amino group , and a methoxybenzo[b]benzofuran moiety . The presence of these functional groups is believed to contribute to its biological activity.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 396.46 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol with various acylating agents to introduce the benzo[b]benzofuran group. The reaction conditions often include solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) under reflux conditions.
Anticancer Activity
Numerous studies have investigated the anticancer potential of triazole derivatives. For instance, in vitro assays have demonstrated that related triazole compounds exhibit significant antiproliferative activity against various cancer cell lines including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
In one study, compounds similar to the target compound showed IC50 values in the low micromolar range against these cell lines, indicating potent activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | HepG2 | 3.5 |
| Target Compound | A549 | 4.0 |
The mechanism underlying the anticancer effects of triazole derivatives often involves the induction of apoptosis and inhibition of cell proliferation through various pathways including:
- Inhibition of DNA synthesis
- Induction of oxidative stress
- Activation of caspase pathways
These mechanisms contribute to the overall cytotoxicity observed in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, some studies have reported antimicrobial activity for triazole derivatives. For example, compounds derived from similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Case Studies
- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various triazole derivatives on human cancer cell lines using MTT assays. The results indicated that certain modifications to the triazole ring significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : Another investigation focused on assessing the antibacterial properties of triazole derivatives against common pathogens. The results demonstrated that selected compounds exhibited MIC values comparable to standard antibiotics .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Pharmacological Activity Comparison
Table 2: Anti-Exudative and Anti-Inflammatory Activity
Key Research Findings
- Benzofuran vs.
- Pyridyl vs. Furan/Thiophene Substituents : Pyridyl groups at the triazole 5th position enhance hydrogen bonding with biological targets (e.g., COX-2) compared to furan or thiophene, which prioritize π-π stacking .
- Anti-Exudative Efficacy : Furan-containing analogues (e.g., 3.1–3.21) show dose-dependent edema inhibition (45–62%), but benzofuran derivatives may offer prolonged activity due to slower hepatic clearance .
Q & A
Q. What are the key synthetic pathways for preparing this compound, and what are the critical reaction conditions?
The synthesis involves alkylation and Paal-Knorr condensation steps.
- Step 1 : Alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH/ethanol, followed by refluxing to form intermediates .
- Step 2 : Functionalization via Paal-Knorr condensation to introduce the pyrrolium fragment at the 4th position of the triazole ring, enhancing solubility and reactivity .
- Purification : Recrystallization from ethanol ensures high purity (>95%) .
Q. What analytical techniques are essential for confirming the compound’s structure and purity?
- Spectroscopy : Use 1H NMR to verify proton environments (e.g., methoxy, pyridyl, and benzofuran protons) and IR to confirm thioether (-S-) and amide (-NHCO-) functional groups .
- Mass Spectrometry : LC-MS identifies molecular ion peaks and fragmentation patterns, ensuring molecular weight matches theoretical values .
- Elemental Analysis : Validate C, H, N, and S content within ±0.3% deviation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzofuran or pyridyl groups) influence anti-exudative activity?
A structure-activity relationship (SAR) study reveals:
| Substituent Position | Group Introduced | Effect on Anti-Exudative Activity |
|---|---|---|
| Benzofuran (3rd position) | Methoxy (-OCH3) | ↑ Hydrophobicity enhances membrane permeability |
| Pyridyl (4th position) | Chlorine (-Cl) | Improves binding to inflammatory mediators (e.g., COX-2) |
| Triazole (4th position) | Nitro (-NO2) | Reduces activity due to electron-withdrawing effects |
Q. What computational methods predict the compound’s biological activity and binding modes?
- PASS Algorithm : Predicts anti-inflammatory and analgesic potential by comparing structural motifs to known bioactive compounds .
- Molecular Docking : Simulate binding to targets like COX-2 or TNF-α using AutoDock Vina. Key interactions include hydrogen bonds with pyridyl N and hydrophobic contacts with benzofuran .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. How should researchers address contradictions in biological data (e.g., in vitro vs. in vivo efficacy)?
- Dose Optimization : In rat models, anti-exudative activity peaks at 50 mg/kg but declines at 100 mg/kg due to metabolic saturation .
- Metabolite Profiling : Use HPLC-MS/MS to identify active metabolites (e.g., hydroxylated benzofuran derivatives) that may explain discrepancies .
- Model Selection : Validate in carrageenan-induced paw edema (acute inflammation) and cotton pellet granuloma (chronic inflammation) to assess context-dependent effects .
Methodological Guidelines
- Synthesis Reproducibility : Maintain anhydrous conditions during alkylation to prevent hydrolysis of α-chloroacetamides .
- Biological Assays : Use dual-blinded protocols in animal studies to minimize bias .
- Data Interpretation : Apply Grubbs’ test to exclude outliers in activity measurements and report mean ± SEM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
